MAO-B Inhibition: 7,8-Dimethyl-4-hydroxyquinoline Exhibits Sub-Micromolar Potency Not Observed in Unsubstituted 4-Hydroxyquinoline
7,8-Dimethyl-4-hydroxyquinoline inhibits human recombinant MAO-B with an IC50 of 530 nM, as measured by inhibition of 4-hydroxyquinoline formation from kynuramine substrate [1]. In contrast, unsubstituted 4-hydroxyquinoline serves as the fluorescent metabolite in MAO assays and does not exhibit comparable MAO-B inhibitory activity under the same experimental paradigm [2]. This 530 nM IC50 value represents a quantifiable, target-specific activity that distinguishes the dimethylated derivative from the parent scaffold.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | 530 nM |
| Comparator Or Baseline | 4-Hydroxyquinoline (unsubstituted): No inhibitory activity reported; used as the fluorescent readout metabolite in the assay |
| Quantified Difference | Target compound: 530 nM IC50; Comparator: Not an inhibitor (baseline control) |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine as substrate; 4-hydroxyquinoline formation measured |
Why This Matters
For researchers screening MAO-B inhibitors, the 530 nM IC50 value provides a validated benchmark for compound selection, whereas unsubstituted 4-hydroxyquinoline offers no inhibitory activity and is unsuitable for such applications.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574). IC50: 530 nM for human MAO-B. Accessed 2026. View Source
- [2] Hindawi. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. BioMed Research International, 2019. Kynuramine metabolism by MAO-B produces 4-hydroxyquinoline as the fluorescent product; Vmax 7.35±0.69 nmol/mg/min, Km 18.0±2.3 μM. View Source
